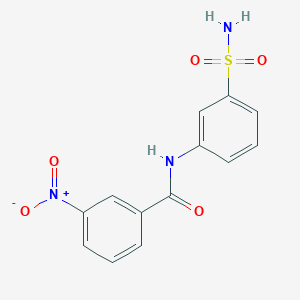

3-nitro-N-(3-sulfamoylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-(3-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5S/c14-22(20,21)12-6-2-4-10(8-12)15-13(17)9-3-1-5-11(7-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTCVEJBFWCPMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Elucidation of Optimized Synthetic Pathways for the Benzamide (B126) Linkage

The formation of the benzamide linkage is a critical step in the synthesis of 3-nitro-N-(3-sulfamoylphenyl)benzamide. This is typically achieved by the coupling of 3-nitrobenzoic acid and 3-aminobenzenesulfonamide (B1265440). The optimization of this reaction is paramount for achieving high yields and purity.

A variety of coupling reagents can be utilized to facilitate the formation of the amide bond between a carboxylic acid and an amine. The choice of reagent can significantly impact the reaction's efficiency, yield, and the mildness of the required conditions. Commonly employed coupling reagents include carbodiimides, phosphonium salts, and uronium salts. peptide.comuniurb.it

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. peptide.com The reaction mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize side reactions and racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. peptide.comuniurb.it

Phosphonium Salts: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly effective. They activate the carboxylic acid to form an active ester, which readily reacts with the amine.

Uronium Salts: Reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and COMU are known for their high efficiency and rapid reaction times. peptide.comacs.org HATU, in particular, is noted for its ability to reduce epimerization during the coupling process. peptide.com

The selection of the optimal coupling reagent and conditions depends on factors such as the scale of the reaction, the presence of other functional groups, and cost considerations. Below is a comparative table of common coupling reagents.

| Coupling Reagent | Activating Agent | Additive (Optional) | Byproducts | Key Features |

| DCC | Carbodiimide | HOBt, HOAt | Dicyclohexylurea (insoluble) | Cost-effective, but byproduct removal can be challenging. |

| EDC | Carbodiimide | HOBt, HOAt | Water-soluble urea | Byproduct is easily removed by aqueous workup. |

| PyBOP | Phosphonium Salt | - | Hexamethylphosphoramide | High coupling efficiency. |

| HBTU | Uronium Salt | HOBt | Tetramethylurea | Fast reaction times and high yields. |

| HATU | Uronium Salt | HOAt | Tetramethylurea | Reduced racemization, highly efficient. |

For the synthesis of this compound, a protocol utilizing EDC in the presence of HOBt in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature would represent a standard and effective approach.

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste and environmental impact. researchgate.net For the synthesis of this compound, several green chemistry approaches can be considered.

Catalytic Amidation: Instead of stoichiometric coupling reagents, catalytic methods for amide bond formation are being developed. ucl.ac.uk Boronic acid catalysts, for instance, can promote the direct condensation of carboxylic acids and amines with the removal of water, often via azeotropic distillation. mdpi.com This approach significantly improves atom economy by avoiding the use of high molecular weight coupling reagents. ucl.ac.uk

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to amide bond formation. nih.govrsc.org Lipases, such as Candida antarctica lipase B (CALB), have been shown to catalyze the amidation of carboxylic acids in non-aqueous solvents. nih.gov This method operates under mild conditions and can lead to high yields with minimal byproducts. nih.gov

Greener Solvents: The choice of solvent is a key aspect of green chemistry. Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more environmentally friendly alternatives such as cyclopentyl methyl ether (CPME) or even water, where feasible, can significantly reduce the environmental footprint of the synthesis. researchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency. acs.org A flow process for the synthesis of sulfonamides has been described, which minimizes waste and allows for the rapid production of a library of compounds. acs.org

Implementing these green chemistry principles in the synthesis of this compound could lead to a more sustainable and efficient manufacturing process.

Strategies for the Introduction and Modification of the Nitro Group

The nitro group is a key functionality in the target molecule, and its introduction is typically achieved through electrophilic aromatic nitration. nih.gov The most common method involves the use of a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. nih.gov For the synthesis of the 3-nitrobenzoic acid precursor, the carboxylic acid group acts as a meta-directing deactivator, leading to the desired regioselectivity.

Alternative and milder nitrating agents have also been developed to improve safety and functional group tolerance. researchgate.netresearchgate.net These include reagents like bismuth nitrate, which can effect nitration under less acidic conditions. researchgate.net

Once introduced, the nitro group can be chemically modified to introduce further diversity. A common transformation is the reduction of the nitro group to an amine. organic-chemistry.orgresearchgate.net This can be achieved using various reducing agents, with the choice of reagent allowing for chemoselectivity.

Catalytic Hydrogenation: This method, often employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, is highly efficient for reducing nitro groups to amines.

Metal-Mediated Reductions: Metals such as iron, zinc, or tin in the presence of an acid are classic reagents for nitro group reduction. rsc.org

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium formate, in the presence of a catalyst like Pd/C, and is often milder than direct hydrogenation.

Selective reduction of the nitro group in the presence of other reducible functionalities is also possible. For instance, certain catalytic systems can selectively reduce a nitro group without affecting a carbon-carbon double bond. acs.orgnih.govacs.org The resulting amino group can then serve as a handle for further derivatization.

Approaches to Derivatization at the Sulfamoylphenyl Moiety

The sulfamoylphenyl moiety offers several positions for derivatization, allowing for the creation of a library of analogs with potentially different biological activities. The primary sulfonamide group (-SO₂NH₂) is a key site for modification.

N-Alkylation and N-Arylation: The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or aryl groups. This can be achieved by reacting the parent sulfonamide with an appropriate alkyl or aryl halide in the presence of a base.

Conversion to other Functional Groups: Recent advances have demonstrated the conversion of primary sulfonamides into other functional groups. For example, sulfonamides can be converted to sulfonyl chlorides, which are versatile intermediates for the synthesis of other sulfur-containing compounds. researchgate.net

Furthermore, the aromatic ring of the sulfamoylphenyl moiety can be functionalized through electrophilic aromatic substitution reactions, although the sulfonamide group is a deactivating, ortho-, para-directing group.

Stereochemical Control and Asymmetric Synthesis Considerations

The parent molecule, this compound, is achiral and therefore does not require stereochemical control in its synthesis. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in a substituent on either the benzamide or the sulfamoylphenyl part, then asymmetric synthesis methodologies would become relevant. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reactions.

Solid-Phase and Parallel Synthesis Techniques for Analog Libraries

To explore the structure-activity relationship of this compound, the generation of a library of analogs is highly desirable. Solid-phase and parallel synthesis techniques are powerful tools for this purpose. nih.govnih.gov

In a solid-phase approach, one of the starting materials, for instance, 3-aminobenzenesulfonamide, could be attached to a solid support (resin). researchgate.net The subsequent reactions, such as the acylation with various substituted benzoic acids, would be carried out on the resin-bound substrate. thieme-connect.com Excess reagents and byproducts can be easily washed away, simplifying the purification process. jove.com Finally, the desired products are cleaved from the resin. This methodology is well-suited for automation and the creation of large libraries of compounds. nih.gov

Parallel synthesis involves conducting multiple reactions simultaneously in an array of reaction vessels. nih.gov This allows for the rapid synthesis of a series of analogs by systematically varying the building blocks. For example, a library of this compound analogs could be generated by reacting 3-nitrobenzoic acid with a diverse set of substituted 3-aminobenzenesulfonamides, or by reacting 3-aminobenzenesulfonamide with a variety of substituted benzoic acids.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-nitro-N-(3-sulfamoylphenyl)benzamide, these calculations would reveal the influence of its distinct functional groups—the nitro, amide, and sulfamoyl moieties—on its electronic landscape and reactivity.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A DFT analysis of this compound would likely focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO, making the aromatic ring it is attached to electron-deficient and susceptible to nucleophilic attack. Conversely, the sulfamoyl and amide groups can influence the electron density on the other phenyl ring.

Mulliken and Natural Population Analysis (NPA) are used to calculate the distribution of electronic charge on each atom. In this compound, the oxygen atoms of the nitro and sulfamoyl groups, along with the carbonyl oxygen of the amide linkage, are expected to carry significant negative charges, marking them as potential sites for electrophilic attack or hydrogen bonding. The nitrogen atom of the nitro group and the sulfur atom of the sulfamoyl group would likely exhibit positive charges.

Table 1: Predicted Atomic Charges and Molecular Orbital Energies for this compound based on DFT studies of analogous compounds. This table is illustrative and based on general principles of computational chemistry for similar molecular structures.

| Parameter | Predicted Value / Observation |

|---|---|

| HOMO Energy | Relatively low, indicating high ionization potential |

| LUMO Energy | Low, due to the electron-withdrawing nitro group |

| HOMO-LUMO Gap | Moderate, suggesting reasonable stability |

| Most Negative Atomic Charges | Oxygen atoms of the nitro, sulfamoyl, and carbonyl groups |

| Most Positive Atomic Charges | Sulfur atom of the sulfamoyl group, nitro-group nitrogen |

The presence of rotatable bonds in this compound—specifically the C-N amide bond and the bonds connecting the phenyl rings to the amide and sulfamoyl groups—allows for multiple conformations. A conformational analysis would map the potential energy surface of the molecule as a function of these dihedral angles. This analysis can identify the most stable, low-energy conformations (global and local minima) and the energy barriers to rotation between them.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time in a simulated environment, such as in a solvent like water. For this compound, an MD simulation would track the atomic motions, revealing the flexibility of the molecule and the stability of its preferred conformations identified through conformational analysis. nih.gov

Key analyses from an MD simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's backbone structure over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule. The terminal sulfamoyl group and the nitro group are likely to show higher fluctuations.

Solvent Accessible Surface Area (SASA): To understand which parts of the molecule are most exposed to the solvent and available for interaction. mdpi.com

Hydrogen Bonding Analysis: To quantify the formation and lifetime of intramolecular and intermolecular hydrogen bonds with solvent molecules.

MD simulations on sulfonamide-containing compounds have been used to understand their stability and interactions within biological systems. nih.govmdpi.com Such simulations for this compound would be crucial in predicting its behavior in a physiological environment.

In Silico Prediction of Potential Molecular Interaction Sites

In silico methods, particularly molecular docking, are instrumental in predicting how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. mdpi.comresearchgate.netnih.gov This involves computationally placing the molecule into the binding site of a protein and scoring the potential binding modes based on factors like shape complementarity and intermolecular forces.

The key functional groups of this compound would play distinct roles in these interactions:

The sulfamoyl group and the amide linkage are rich in hydrogen bond donors (N-H) and acceptors (S=O, C=O), making them prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. nih.govmdpi.com

The two phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

The nitro group , being a strong hydrogen bond acceptor, can also contribute to binding affinity. researchgate.netresearchgate.net

By docking the molecule into the active sites of various known drug targets, it is possible to generate hypotheses about its potential biological activity.

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics employs computational methods to analyze large datasets of chemical compounds, enabling the exploration of chemical space and the development of predictive models. ijirset.com For a class of compounds like benzamides, cheminformatics can be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

A QSAR study for derivatives of this compound would involve:

Generating a set of virtual analogues by modifying the substituents on the phenyl rings.

Calculating a variety of molecular descriptors for each analogue, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (from DFT), and topological indices.

Correlating these descriptors with a known biological activity (if available) to create a mathematical model.

This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds. Chemoinformatic tools are also crucial for assessing properties like "drug-likeness," often evaluated using guidelines such as Lipinski's Rule of Five, to predict the oral bioavailability of a compound. mdpi.com

Computational Assessment of Synthetic Feasibility and Reaction Mechanisms

Computational chemistry can also aid in the planning and understanding of the synthesis of this compound.

Retrosynthetic Analysis: Computational tools can suggest potential synthetic routes by breaking down the target molecule into simpler, commercially available precursors. atomfair.com For this molecule, a likely disconnection would be at the amide bond, suggesting a reaction between 3-nitrobenzoyl chloride and 3-aminobenzenesulfonamide (B1265440).

Reaction Mechanism Studies: DFT calculations can be used to model the reaction pathways of the proposed synthetic steps. This involves locating the transition state structures and calculating the activation energies, providing insights into the reaction kinetics and potential side products. frontiersin.org For the amide formation, a computational study could elucidate the detailed mechanism of the nucleophilic acyl substitution.

These computational assessments can help in optimizing reaction conditions and predicting the viability of a synthetic route before it is attempted in the laboratory, saving time and resources. atomfair.com

Structure Activity Relationship Sar and Molecular Design Studies

Systematic Exploration of Substituent Effects on Benzamide (B126) and Sulfamoylphenyl Rings.researchgate.netnih.govresearchgate.net

The structure of 3-nitro-N-(3-sulfamoylphenyl)benzamide offers two primary rings for synthetic modification: the 3-nitrobenzamide (B147352) ring (Ring A) and the 3-sulfamoylphenyl ring (Ring B). Systematic exploration of substituent effects on these rings is crucial for understanding the structure-activity relationship (SAR).

The benzamide moiety is a common scaffold in a multitude of biologically active compounds. The nature and position of substituents on this ring can significantly influence activity. The nitro group at the 3-position is a strong electron-withdrawing group, which can impact the molecule's polarity and its ability to interact with biological targets. arabjchem.org Studies on related nitrobenzamide derivatives have shown that the number and orientation of nitro groups are critical for activity, suggesting that this group is a key pharmacophoric feature. nih.govnih.gov Moving the nitro group to other positions on the benzene (B151609) ring can lead to a decrease in activity. researchgate.net

On the sulfamoylphenyl ring , the sulfonamide group is a key functional group found in numerous approved drugs. medwinpublishers.com Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a valuable component in drug design. nih.gov SAR studies on sulfamoyl benzamide derivatives have demonstrated that substitutions on the aniline (B41778) or other amines coupled to the sulfamoylbenzoic acid can significantly modulate biological activity. For instance, in a series of sulfamoyl-benzamide derivatives targeting h-NTPDases, the nature of the substituent on the amide (e.g., cyclopropyl, morpholine, substituted anilines) had a direct impact on the inhibitory potency and selectivity. researchgate.netnih.gov

The following table summarizes the effects of various substituents on the activity of related benzamide and sulfamoylphenyl derivatives based on published research findings.

| Scaffold | Substituent | Position | Effect on Activity | Reference |

| Benzamide | Nitro | 3 | Often increases antitumoral and anti-inflammatory activity. arabjchem.org | arabjchem.org |

| Benzamide | Nitro | Other | Decrease in activity compared to the 3-position. researchgate.net | researchgate.net |

| Sulfamoylphenyl | Various amines | Amide | Modulates potency and selectivity against different biological targets. researchgate.netnih.gov | researchgate.netnih.gov |

| Benzamide | Halogen (Br) on phenyl ring B | 4 | Increased anti-EV71 activity. unair.ac.id | unair.ac.id |

| Benzamide | Imidazole | - | Can confer anticancer properties. |

Design Principles for Analogues with Modulated Molecular Interactions.researchgate.netarabjchem.orgunair.ac.id

The design of analogues of this compound with fine-tuned molecular interactions is predicated on a detailed understanding of its binding mode to a putative biological target. The nitro group, being a potent electron-withdrawing group, alters the electronic distribution of the benzamide ring, which can facilitate interactions with electron-rich pockets in a protein binding site. arabjchem.org The sulfonamide moiety is a versatile hydrogen-bonding group, capable of acting as both a donor and an acceptor, making it a critical anchor for protein binding. medwinpublishers.com

Design principles for new analogues often involve:

Modulating Hydrogen Bonding Capacity: Altering the substituents on the sulfonamide nitrogen can change its hydrogen bonding potential and steric profile, leading to modified binding affinity and selectivity. researchgate.net

Altering Steric Bulk: The size and shape of substituents can be varied to probe the steric constraints of the binding site, potentially leading to enhanced potency and selectivity.

Exploiting Aromatic Interactions: The two phenyl rings can participate in π-π stacking or cation-π interactions with aromatic amino acid residues in a protein target. Modifications to the electronic nature of these rings can tune these interactions.

For example, in the development of anti-enterovirus 71 (EV71) agents based on an N-phenylbenzamide scaffold, the introduction of a bromine atom at the 4-position of the B-ring (the phenyl ring corresponding to the sulfamoylphenyl moiety in our subject compound) led to a significant increase in antiviral activity. unair.ac.id This highlights the importance of halogen bonding and hydrophobic interactions in modulating the biological effect.

Bioisosteric Replacements at Key Positions of the Scaffold

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties while maintaining the essential binding interactions. For this compound, several key positions are amenable to such modifications.

Bioisosteres for the Nitro Group: The nitro group is often considered a "structural alert" due to potential toxicity, although it is a feature of some approved drugs. arabjchem.org Its bioisosteric replacement is a common strategy in medicinal chemistry. Potential bioisosteres for the nitro group include:

Cyano group (-CN): Similar in size and electron-withdrawing properties.

Trifluoromethyl group (-CF3): A strong electron-withdrawing group that can also enhance metabolic stability and lipophilicity.

Sulfone (-SO2R) or Sulfonamide (-SO2NHR) groups: These also possess strong electron-withdrawing characteristics.

Bioisosteres for the Sulfamoyl Group: The sulfonamide group is a cornerstone of many drugs, but its properties can be modulated through bioisosteric replacement.

Sulfoximine (-S(O)NHR): This group is aza-analogue of a sulfone and can offer a different three-dimensional arrangement of atoms and hydrogen bonding patterns. It has been explored as a replacement for sulfonamides to improve properties like CNS penetration.

Amide (-C(O)NHR): While structurally different, an amide can sometimes mimic the hydrogen bonding capabilities of a sulfonamide.

Bioisosteres for the Amide Linker: The central amide bond is crucial for the structural integrity of the molecule.

Reverse Amide (-NHC(O)-): This can alter the hydrogen bonding geometry.

Sulfonamide (-SO2NH-): As a more stable alternative to the amide bond. nih.gov

Thioamide (-C(S)NH-): This can change the electronic and steric properties of the linker.

Pharmacophore Modeling and Ligand-Based Design Approaches.nih.govunair.ac.id

In the absence of a known crystal structure of a biological target, pharmacophore modeling and ligand-based design are invaluable tools. A pharmacophore model for this compound would likely consist of:

A hydrogen bond acceptor (the nitro group).

A hydrogen bond donor and acceptor (the amide linker).

A hydrogen bond donor and acceptor (the sulfonamide group).

Two aromatic/hydrophobic centers (the two phenyl rings).

A hypothetical pharmacophore model for this compound could be used to screen virtual libraries for new compounds with similar features, or to guide the design of new analogues with improved predicted activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Structural Variants

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. For structural variants of this compound, QSAR models can provide valuable insights for lead optimization.

QSAR studies on related benzamide and nitrobenzene (B124822) derivatives have identified several key descriptors that influence their biological activity:

Lipophilicity (log P): This is a common descriptor in QSAR models for various biological activities, including anti-inflammatory and anticancer effects. It often shows a parabolic relationship with activity, where an optimal lipophilicity is required for cell membrane penetration and target engagement.

Electronic Parameters: Descriptors related to the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and electrophilicity index, have been shown to be important for the toxicity of nitrobenzene derivatives.

Topological and Steric Descriptors: Molecular connectivity indices and shape indices have been successfully used to model the antimicrobial activity of substituted benzamides. These descriptors encode information about the size, shape, and branching of the molecule.

A QSAR study on 3-nitro-2,4,6-trihydroxybenzamide derivatives as photosynthetic electron transport inhibitors found that the presence of hydroxy and nitro groups were the most relevant molecular properties determining their efficiency. Another QSAR analysis of benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity established a model where Log S (solubility), rerank score, and molar refractivity (MR) were key parameters.

The general form of a QSAR equation is: Activity = f(descriptor1, descriptor2, ...)

For a series of analogues of this compound, a QSAR model could be developed to predict the biological activity based on calculated descriptors for newly designed compounds before their synthesis, thus prioritizing the most promising candidates.

Molecular Interaction and Mechanistic Studies in Vitro and in Silico

Investigation of Target Engagement with Defined Biomolecules

The initial step in characterizing a compound's mechanism of action involves identifying its biological targets. For 3-nitro-N-(3-sulfamoylphenyl)benzamide and its analogues, this has been predominantly explored through enzyme inhibition studies.

Enzyme Inhibition Studies with Purified Proteins (e.g., Carbonic Anhydrase Isoforms)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, making them an important therapeutic target. The inhibitory activity of N-(3-sulfamoylphenyl)benzamide derivatives against human carbonic anhydrase isoforms, particularly hCA I and hCA II, has been a subject of investigation. These isoforms are abundant in erythrocytes and are implicated in conditions like glaucoma and hypertension.

A study on a series of N-(3-sulfamoylphenyl)propanamide/benzamide (B126) derivatives explored their inhibitory effects on purified hCA I and hCA II. While the study focused on a range of derivatives, the core structure is directly relevant to this compound. The general findings indicated that these benzenesulfonamide-based compounds are effective inhibitors of these isoforms. The sulfamoyl (SO₂NH₂) group is a key pharmacophore that anchors the inhibitor to the zinc ion in the enzyme's active site.

The table below summarizes the inhibitory activity (Ki) of a representative N-(3-sulfamoylphenyl)benzamide derivative (P4) from a recent study, which, while not the specific 3-nitro compound, provides insight into the potential potency of this class of molecules.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (µM) |

| P4 (N-(3-sulfamoylphenyl)benzamide derivative) | hCA I | 0.22 ± 0.01 |

| P4 (N-(3-sulfamoylphenyl)benzamide derivative) | hCA II | 0.33 ± 0.05 |

It is important to note that the specific inhibitory constants for this compound itself are not detailed in the available literature, but the data on analogous compounds suggest a strong potential for carbonic anhydrase inhibition.

Receptor Binding Assays in Cell-Free Systems

Currently, there is no publicly available scientific literature detailing receptor binding assays conducted in cell-free systems for this compound. Research on this compound has been primarily directed towards its enzyme inhibitory properties.

Detailed Elucidation of Binding Modes through Molecular Docking

To visualize and understand the interactions between this compound and its target enzymes at the molecular level, computational molecular docking studies have been employed. These in silico techniques predict the preferred orientation and binding affinity of a ligand when bound to the active site of a protein.

For the N-(3-sulfamoylphenyl)benzamide series, molecular docking studies have been performed to elucidate their binding mode within the active site of human carbonic anhydrase I and II. These studies consistently show that the sulfamoyl group coordinates with the catalytic Zn²⁺ ion. The amide linker and the benzamide ring system then orient within the active site cavity, forming various non-covalent interactions with surrounding amino acid residues.

In a representative docking study with a closely related derivative (P4), the following interactions were observed:

hCA I: The compound fits into the active site, with the sulfamoyl group interacting with the zinc ion. The benzamide portion is positioned to form hydrogen bonds and hydrophobic interactions with key residues.

hCA II: A similar binding mode is observed, with the sulfamoyl group anchored to the zinc. The orientation within the active site allows for interactions that stabilize the enzyme-inhibitor complex.

The binding energies calculated from these docking studies provide a theoretical estimation of the binding affinity. For the P4 derivative, the free binding energies were -8.14 kcal/mol for hCA I and -8.03 kcal/mol for hCA II, indicating a high affinity for both isoforms.

| Derivative | Target Enzyme | Estimated Free Binding Energy (kcal/mol) |

| P4 | hCA I | -8.14 |

| P4 | hCA II | -8.03 |

While these results are for a related compound, they provide a strong model for how this compound would likely bind to carbonic anhydrases. The nitro group's presence would be expected to influence the electronic properties and potentially form additional interactions within the active site, a hypothesis that would require specific docking studies of the 3-nitro compound to confirm.

Kinetic and Thermodynamic Characterization of Molecular Interactions

At present, detailed kinetic and thermodynamic characterization studies for the molecular interactions of this compound are not available in the published scientific literature. Such studies would be valuable to fully understand the dynamics and energetics of its binding to target enzymes.

Exploration of Allosteric Modulation or Covalent Binding Mechanisms

There is currently no evidence in the scientific literature to suggest that this compound functions through allosteric modulation or forms covalent bonds with its target enzymes. The available data strongly support a competitive inhibition mechanism based on the binding of the sulfamoyl pharmacophore to the catalytic zinc ion in the active site of carbonic anhydrases.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the verification of a synthesized compound. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental composition. The molecular formula for 3-nitro-N-(3-sulfamoylphenyl)benzamide is C₁₃H₁₁N₃O₅S, corresponding to a theoretical monoisotopic mass that can be precisely verified by HRMS.

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule undergoes collision-induced dissociation (CID), yielding a characteristic fragmentation pattern that offers structural insights. The fragmentation of amides and sulfonamides is well-documented. nih.govresearchgate.net For this compound, the primary fragmentation pathways would likely involve the cleavage of the amide bond and the C-S bond. Key expected fragmentations include:

Loss of the sulfamoylphenyl group: Cleavage of the amide C-N bond can produce a benzoyl cation containing the nitro group (m/z 150).

Loss of the nitrophenyl group: Cleavage on the other side of the amide linkage can result in an ion corresponding to the protonated 3-aminobenzenesulfonamide (B1265440) moiety.

Fragmentation of the sulfonamide: The sulfamoyl group (SO₂NH₂) can be lost from the parent ion or subsequent fragments.

Studies on related compounds, such as N-(3-aminophenyl)benzamide derivatives, have shown that rearrangements can occur during fragmentation, which can be investigated using isotopic labeling and theoretical calculations to elucidate complex fragmentation mechanisms. nih.govresearcher.life

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A full suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques, is necessary to unambiguously assign all proton and carbon signals. nih.gov

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the amide proton and the aromatic protons on both phenyl rings.

Amide Proton (N-H): A singlet, typically observed in the downfield region (δ 10.0-11.0 ppm), which would disappear upon D₂O exchange. nih.gov

3-Nitrophenyl Ring: The four protons on this ring will appear as a complex multiplet system. The proton ortho to the nitro and amide-bearing carbon will be the most downfield. oxinst.comoxinst.com

3-Sulfamoylphenyl Ring: The four protons on this ring will also form a distinct set of multiplets, influenced by the electron-withdrawing sulfonamide group.

Sulfonamide Protons (SO₂NH₂): A singlet corresponding to the two protons of the primary sulfonamide group.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon (C=O): This signal appears significantly downfield, typically in the range of δ 165-168 ppm. researchgate.netpsu.edu

Aromatic Carbons: The twelve aromatic carbons will produce a series of signals in the δ 115-150 ppm range. The carbons directly attached to the electron-withdrawing nitro and sulfonamide groups (C-NO₂ and C-SO₂NH₂) are expected to be significantly shifted. nih.govresearchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks within each aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These 2D spectra are critical for the definitive assignment of every signal in the ¹H and ¹³C spectra. psu.edu

Predicted NMR Data for this compound

| Spectrum | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Amide (COH N) | ~10.0 - 11.0 | Broad singlet, D₂O exchangeable |

| Aromatic (H -Ar-NO₂) | ~7.7 - 8.8 | Complex multiplets | |

| Aromatic (H -Ar-SO₂NH₂) | ~7.5 - 8.2 | Complex multiplets | |

| Sulfonamide (SO₂NH ₂) | ~7.3 | Broad singlet, D₂O exchangeable | |

| ¹³C NMR | Carbonyl (C =O) | ~165 - 168 | Low intensity quaternary signal |

| Aromatic (C -Ar) | ~115 - 149 | Multiple signals for all 12 aromatic carbons | |

| Ipso-Carbons (C -N) | Variable | Quaternary signals, includes C-NO₂, C-CONH, C-SO₂NH₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

The IR spectrum of this compound would display several key absorption bands confirming its structure:

N-H Stretching: A sharp band for the amide N-H around 3300-3400 cm⁻¹. The two N-H bonds of the sulfonamide group will also show characteristic symmetric and asymmetric stretches in this region. researchgate.net

C=O Stretching (Amide I): A strong, sharp absorption band typically found between 1650 and 1680 cm⁻¹. researchgate.netresearchgate.net

N-H Bending (Amide II): A strong band around 1520-1550 cm⁻¹.

NO₂ Stretching: Two strong bands corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the nitro group. nih.govnist.gov

SO₂ Stretching: Two strong bands for the asymmetric (~1350 cm⁻¹) and symmetric (~1160 cm⁻¹) stretching of the sulfonyl group. researchgate.net

Aromatic C-H and C=C Stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretching | 3300 - 3400 | Medium-Strong |

| Amide (C=O) | Stretching (Amide I) | 1650 - 1680 | Strong |

| Nitro (NO₂) | Asymmetric Stretching | ~1530 | Strong |

| Nitro (NO₂) | Symmetric Stretching | ~1350 | Strong |

| Sulfonyl (SO₂) | Asymmetric Stretching | ~1350 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretching | ~1160 | Strong |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Furthermore, it would show the orientation of the nitro and sulfamoyl substituents relative to their respective benzene (B151609) rings. nih.gov A crucial aspect revealed by crystallography is the intermolecular forces that dictate the crystal packing. In this case, extensive intermolecular hydrogen bonding is expected, primarily involving the amide N-H proton as a donor and the carbonyl oxygen or sulfonyl oxygens as acceptors. mdpi.comresearchgate.net The sulfonamide N-H₂ protons can also participate as hydrogen bond donors. These interactions typically lead to the formation of well-ordered one-, two-, or three-dimensional networks in the crystal lattice. nih.gov

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of the final compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the method of choice for determining the purity of non-volatile compounds like this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid for better peak shape, would be suitable. sielc.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for qualitatively monitoring the progress of a chemical reaction. researchgate.net By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), one can visualize the consumption of starting materials and the formation of the product under UV light. researchgate.net

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the pharmaceutical industry by enhancing the efficiency and success rates of drug discovery and development. stmjournals.com These computational tools can analyze vast datasets to predict molecular interactions, optimize drug development pipelines, and identify promising therapeutic candidates. stmjournals.com For 3-nitro-N-(3-sulfamoylphenyl)benzamide, AI and ML can be instrumental in several key areas:

Predictive Modeling for Bioactivity: Machine learning algorithms can be trained on large databases of compounds with known biological activities to predict the potential therapeutic targets and efficacy of novel molecules like this compound. nih.gov By analyzing the structural features of the benzamide (B126) and sulfonamide moieties, these models can generate hypotheses about its mechanism of action and potential off-target effects.

Lead Optimization: AI-driven platforms can facilitate the optimization of this compound's structure to enhance its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Generative models can propose novel analogs with improved drug-like characteristics, thereby accelerating the design-make-test-analyze cycle. oxfordglobal.com The use of 3D structural information in ML models can further refine this process. frontiersin.org

Reaction Prediction and Optimization: Machine learning can also be applied to chemical synthesis, predicting the optimal reaction conditions for the production of this compound and its derivatives. nih.govresearchgate.net This can lead to the discovery of more efficient and sustainable synthetic routes. researchgate.net

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Recent advances in synthetic organic chemistry offer innovative and efficient methods for the synthesis of complex molecules. For this compound, the adoption of novel methodologies like flow chemistry and photoredox catalysis could provide significant advantages over traditional batch synthesis.

Flow Chemistry: This technique involves the continuous pumping of reagents through a reactor, offering improved safety, scalability, and reaction control. The synthesis of sulfonamides has been successfully demonstrated in a continuous flow setup, highlighting the potential for a more efficient and safer production of this compound. acs.orgflemingcollege.caresearchgate.net Flow chemistry can also be combined with other technologies, such as microwave assistance, to further enhance reaction rates and yields. nih.gov

Photoredox Catalysis: This emerging field utilizes visible light to initiate chemical reactions, often under mild conditions. nih.gov Photoredox catalysis has been successfully employed for the synthesis of sulfonamides and their derivatives, offering a powerful tool for the construction of the this compound scaffold. domainex.co.ukbohrium.comsemanticscholar.orgnih.gov This methodology can enable novel chemical transformations and the late-stage functionalization of complex molecules. domainex.co.uk

Identification of Undiscovered Molecular Targets Based on Scaffold Promiscuity

The sulfonamide scaffold is recognized for its versatility and presence in a wide range of FDA-approved drugs targeting various diseases. nih.govresearchgate.net This "scaffold promiscuity" suggests that a compound like this compound may interact with multiple, potentially undiscovered, molecular targets. Future research could focus on:

Target Deconvolution: Employing chemoproteomic approaches to identify the cellular binding partners of this compound. This can uncover novel mechanisms of action and therapeutic applications.

Library Screening: Systematically screening this compound against a broad panel of biological targets, such as enzymes and receptors, to identify unexpected activities.

Development of Chemical Probes for Cellular Pathway Interrogation

Chemical probes are essential tools for dissecting complex biological pathways. By modifying the structure of this compound, it can be converted into a chemical probe to investigate its cellular functions. This could involve:

Affinity-Based Probes: Introducing a reactive group or a tag (e.g., biotin, a fluorophore) to the molecule to allow for the identification and isolation of its protein targets. purdue.edu

Photoaffinity Labeling: Incorporating a photoreactive group that, upon light activation, forms a covalent bond with the target protein, enabling its identification.

The development of such probes would be invaluable for validating the molecular targets of this compound and elucidating its mechanism of action at a cellular level. nih.gov

Application of Advanced Biophysical Techniques for Ligand-Target Characterization

A thorough understanding of how this compound interacts with its biological targets is crucial for its development as a therapeutic agent. A suite of advanced biophysical techniques can provide detailed insights into these interactions. nih.govnih.govresearchgate.net

| Biophysical Technique | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS). mdpi.com |

| Surface Plasmon Resonance (SPR) | Measures the kinetics of binding, including association (kon) and dissociation (koff) rates, in real-time. mdpi.com |

| X-ray Crystallography | Determines the three-dimensional structure of the ligand-target complex at atomic resolution, revealing the precise binding mode. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to study the dynamics of the interaction in solution and to map the binding site on the protein. mdpi.comresearchgate.net |

| Microscale Thermophoresis (MST) | A solution-based method to quantify binding affinity by measuring changes in the movement of molecules in a temperature gradient. mdpi.com |

By employing a combination of these techniques, researchers can build a comprehensive picture of the molecular interactions governing the activity of this compound, which is essential for rational drug design and optimization. nih.gov

Q & A

Basic: What are the recommended synthetic pathways for 3-nitro-N-(3-sulfamoylphenyl)benzamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves coupling 3-nitrobenzoyl chloride with 3-sulfamoylaniline under controlled conditions. Key steps include:

- Acylation: React 3-sulfamoylaniline with 3-nitrobenzoyl chloride in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to minimize side reactions.

- Workup: Neutralize with aqueous NaHCO₃ and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

- Optimization: Use Schlenk techniques to exclude moisture, and monitor reaction progress via TLC. Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) to drive completion. Yields can exceed 70% with strict temperature control and inert atmospheres .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy:

- ¹H NMR: Confirm aromatic proton environments (δ 7.5–8.5 ppm for nitro and sulfonamide substituents).

- ¹³C NMR: Identify carbonyl (C=O, ~165 ppm) and sulfonamide (S=O, ~125 ppm) groups .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns.

- IR Spectroscopy: Detect nitro (1520–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches .

- Elemental Analysis: Validate purity (>95% C, H, N, S content) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies often arise from assay variability or structural analogs. To address this:

Standardize Assays: Use validated protocols (e.g., NIH/NCGC guidelines) for IC₅₀ determination.

Control Structural Variables: Compare activities of analogs (e.g., 3-nitro vs. 4-nitro substitution) .

Computational Validation: Perform molecular docking (AutoDock Vina) to predict binding affinities against targets like hERG1 channels or kinases .

Reproducibility Checks: Replicate studies in orthogonal models (e.g., cell-free vs. cell-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.